7-Chloro-1,2,3,4-tetrahydrophenazine
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Overview
Description
7-Chloro-1,2,3,4-tetrahydrophenazine is a chemical compound belonging to the phenazine family. Phenazines are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The molecular formula of this compound is C12H11ClN2, and it is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Chloro-1,2,3,4-tetrahydrophenazine, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: This method utilizes oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This involves the reduction of diphenylamines.
Pd-Catalyzed N-Arylation: This method uses palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The process is designed to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,2,3,4-tetrahydrophenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions involving reagents like chlorine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Phenazine oxides.
Reduction: Reduced phenazine derivatives.
Substitution: Halogenated or nitrated phenazine compounds.
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydrophenazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydrophenazine involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets bacterial cell walls and DNA, disrupting their function.
Pathways Involved: The compound interferes with oxidative phosphorylation and DNA replication in microbial cells.
Comparison with Similar Compounds
Phenazine: The parent compound with similar biological activities.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Pyocyanin: A natural phenazine with antimicrobial properties.
Uniqueness: 7-Chloro-1,2,3,4-tetrahydrophenazine is unique due to its specific chlorine substitution, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
6940-10-9 |
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Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
7-chloro-1,2,3,4-tetrahydrophenazine |
InChI |
InChI=1S/C12H11ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h5-7H,1-4H2 |
InChI Key |
FEPWFRWBKRUING-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)N=C2C1 |
Origin of Product |
United States |
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